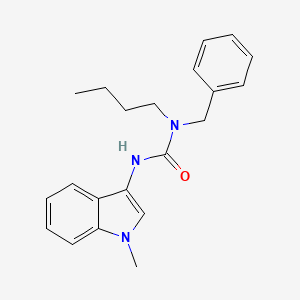

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea

Description

Propriétés

IUPAC Name |

1-benzyl-1-butyl-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-3-4-14-24(15-17-10-6-5-7-11-17)21(25)22-19-16-23(2)20-13-9-8-12-18(19)20/h5-13,16H,3-4,14-15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZNZLSWACCWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with benzylamine and butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea serves as a valuable building block for the synthesis of more complex molecules. It can act as a reagent in various organic reactions, facilitating the development of new compounds with potentially useful properties.

Biology

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that it may exhibit activity against various microbial strains.

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.

- Anticancer Properties : Notably, it has shown significant anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. For example, studies have demonstrated its effectiveness in inducing apoptosis in human cancer cells through modulation of key signaling pathways associated with cell survival and proliferation .

Medicine

In medical research, this compound is being investigated as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications in treating various diseases, particularly cancers.

Industry

The compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility allows for applications in developing new formulations and improving existing products.

Anticancer Research

A significant study highlighted the compound's role in cancer treatment. It was found to inhibit the growth of several cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division. The study provided evidence that treatment with this compound led to increased apoptosis rates compared to untreated controls .

Antimicrobial Studies

Another research initiative focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to related urea and indole-containing derivatives (Table 1):

Table 1: Structural Comparison of Urea/Indole Derivatives

Key Observations :

- Steric Effects : Bulky substituents (e.g., benzyl, tosyl) may hinder binding to flat molecular targets, whereas smaller groups (e.g., methyl, ethyl) favor tighter interactions .

- Indole Methylation : The 1-methyl group on the indole ring, common in analogs like compound 3a , prevents N–H-mediated metabolism, improving pharmacokinetic stability.

Key Insights :

- Reaction Efficiency : Multicomponent one-pot reactions (e.g., for bis-indole derivatives) achieve higher yields (82–98%) compared to stepwise acylation .

- Monitoring Techniques : CCD (column chromatography) and X-ray crystallography (using SHELX ) are critical for purity assessment and structural confirmation .

SAR Highlights :

- Indole Positioning : 3-Substituted indoles (as in the target compound) show better steric alignment with hydrophobic protein pockets than 2-substituted analogs .

- Urea Linker : The urea group enables hydrogen bonding with biological targets (e.g., kinases, DNA repair enzymes), but bulky N-substituents (benzyl/butyl) may reduce affinity compared to smaller groups .

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal critical conformational features:

- Dihedral Angles : In 1-methylindole derivatives, dihedral angles between indole rings (e.g., 52.13° in ) influence π-π stacking and binding modes.

- Intramolecular Interactions : Short contacts (e.g., C–H···F in , N–H···O in ureas) stabilize conformations and enhance crystallinity, aiding in structure determination via SHELX .

Activité Biologique

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound belonging to the indole derivative class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is CHNO, with a molecular weight of approximately 335.4 g/mol .

Chemical Structure and Synthesis

The structure of this compound features a urea functional group connected to an indole derivative. The presence of the benzyl and butyl groups enhances its lipophilicity, aiding in interactions with hydrophobic biological targets.

Synthesis Methods:

The synthesis typically involves the reaction of 1H-indole-3-carboxylic acid with benzylamine and butylamine, often utilizing coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reactions are performed under anhydrous conditions at elevated temperatures to ensure optimal yields .

Anticancer Properties

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against various cancer cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HCT-116 | 2.0 |

| Compound B | MCF-7 | 2.5 |

| This compound | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its inhibitory effects on cyclooxygenase (COX) enzymes. Preliminary results suggest that related indole derivatives can inhibit COX enzymes, which play a crucial role in inflammatory processes. The IC values for some derivatives against COX enzymes have been reported as follows:

| Compound | COX Enzyme | IC (µM) |

|---|---|---|

| Compound C | COX-1 | 19.45 |

| Compound D | COX-2 | 31.4 |

| This compound | TBD | TBD |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological activity of indole derivatives. Modifications to the indole core or substituents can significantly influence the compound's efficacy and selectivity towards biological targets. For example, electron-donating groups on the indole ring have been shown to enhance activity against specific cancer cell lines and inflammatory pathways .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Anticancer Activity Study : A study evaluated a series of indole derivatives against human cancer cell lines, revealing that modifications at the urea moiety significantly impacted their cytotoxicity.

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that certain indole derivatives effectively reduced inflammation markers, indicating potential therapeutic applications for chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 1-methylindole-3-amine with benzyl-butyl isocyanate under anhydrous conditions. Reflux in THF with a catalytic base (e.g., triethylamine) yields ~60–70% product . Alternative routes use urea precursors with selective alkylation (e.g., benzyl/butyl halides), but require rigorous temperature control (0–5°C) to avoid byproducts .

- Key Data : Yields drop to 40–50% without reflux due to incomplete imine formation. GC-MS and TLC (silica gel, ethyl acetate/hexane) monitor intermediates .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole H-3 proton at δ 7.2–7.4 ppm; urea NH signals at δ 5.8–6.2) .

- X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between indole and urea moieties) .

- IR : Urea carbonyl stretch at ~1650–1680 cm⁻¹ .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

- Cellular viability assays : MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Key Finding : Analogous indole-urea hybrids show IC₅₀ values of 2–10 μM in kinase inhibition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking studies (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase domain) using PDB structures (e.g., 1M17) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Key Insight : Indole π-stacking with Phe residues and urea H-bonding to catalytic lysine enhance binding affinity .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variability due to assay conditions) .

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Case Study : Discrepancies in cytotoxicity (e.g., 5–20 μM range) may arise from cell line heterogeneity or serum content in media .

Q. How can reaction scalability be optimized without compromising purity?

- Methodology :

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., using microreactors at 50°C, residence time <10 min) .

- SPE purification : Replace column chromatography with C18 cartridges for >95% purity .

Q. What experimental design principles apply to SAR studies of this compound?

- Methodology :

- Factorial design (DoE) : Vary substituents (e.g., benzyl vs. naphthyl) and measure effects on logP and IC₅₀ .

- Free-Wilson analysis : Quantify contributions of indole N-methylation or butyl chain length to activity .

- Finding : Butyl chain elongation beyond C4 reduces solubility but improves membrane permeability .

Key Challenges & Future Directions

- Scalability : Bridging lab-scale synthesis to pilot production while maintaining stereochemical integrity .

- Target Selectivity : Reducing off-target effects via substituent tuning (e.g., halogenation at indole C-5) .

- Data Reproducibility : Standardizing bioassay protocols across labs to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.